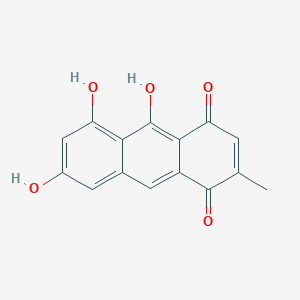
1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl- is a derivative of anthraquinone, an aromatic organic compound. This compound is known for its unique structure, which includes three hydroxyl groups and a methyl group attached to the anthracenedione core. It is a yellow crystalline solid that is poorly soluble in water but soluble in organic solvents.
Preparation Methods
The synthesis of 1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl- can be achieved through several methods:
Oxidation of Anthracene: This method involves the oxidation of anthracene using chromium (VI) as the oxidant.
Friedel-Crafts Reaction: This reaction involves the use of benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3) to produce substituted anthraquinones.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation.
Acid-Catalyzed Dimerization of Styrene: This method involves the dimerization of styrene to give a 1,3-diphenylbutene, which can then be transformed into anthraquinone.
Chemical Reactions Analysis
1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction with copper can yield anthrone.
Scientific Research Applications
1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl- involves its role as a redox catalyst. It can undergo single electron transfer (SET) reactions, oxidizing the reducing end of polysaccharides in pulp, thereby protecting them from alkaline degradation . Additionally, it has been shown to inhibit DNA, which may contribute to its antiviral properties .
Comparison with Similar Compounds
1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl- can be compared with other similar compounds:
1,2,4-Trihydroxy-9,10-anthracenedione:
1,4,5,7-Tetrahydroxy-2-methyl-9,10-anthracenedione: This compound has an additional hydroxyl group compared to 1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl-.
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione:
These comparisons highlight the unique structure and properties of 1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl-, making it a valuable compound for various applications.
Properties
CAS No. |
61281-28-5 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
5,7,10-trihydroxy-2-methylanthracene-1,4-dione |
InChI |
InChI=1S/C15H10O5/c1-6-2-10(17)13-9(14(6)19)4-7-3-8(16)5-11(18)12(7)15(13)20/h2-5,16,18,20H,1H3 |
InChI Key |
XVGYWSAHYKQJCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2C1=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


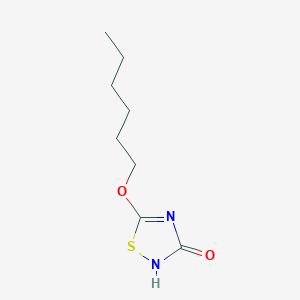
![Ethyl propyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14575187.png)

![Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate](/img/structure/B14575199.png)
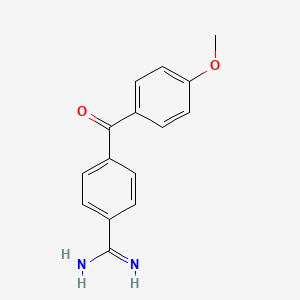
![2-(4-Nitrophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14575214.png)
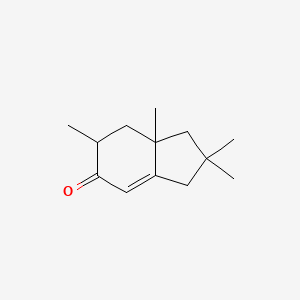
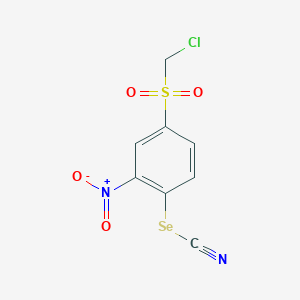
![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14575228.png)
![Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14575234.png)
![2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14575238.png)
![1-(Benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one](/img/structure/B14575245.png)
![(1,4-Phenylene)bis(dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane)](/img/structure/B14575248.png)
![Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14575256.png)
